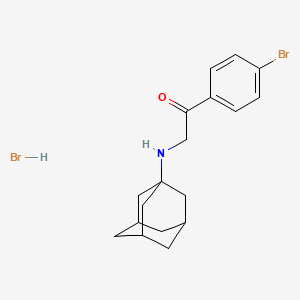
1-ethoxy-2-(2-phenoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-(2-phenoxyethoxy)benzene, also known as EPEB, is a chemical compound that has been studied for its potential applications in scientific research. EPEB is a benzene derivative that contains two phenoxyethoxy groups and one ethoxy group.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-(2-phenoxyethoxy)benzene is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-ethoxy-2-(2-phenoxyethoxy)benzene has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-ethoxy-2-(2-phenoxyethoxy)benzene has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. 1-ethoxy-2-(2-phenoxyethoxy)benzene has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
1-ethoxy-2-(2-phenoxyethoxy)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. However, 1-ethoxy-2-(2-phenoxyethoxy)benzene also has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for research on 1-ethoxy-2-(2-phenoxyethoxy)benzene. One area of interest is the development of 1-ethoxy-2-(2-phenoxyethoxy)benzene as a drug candidate for the treatment of cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Additionally, 1-ethoxy-2-(2-phenoxyethoxy)benzene may have potential as a tool for studying the role of oxidative stress and inflammation in disease.
Synthesis Methods
1-ethoxy-2-(2-phenoxyethoxy)benzene can be synthesized through a multi-step process starting with the reaction of 1,2-dibromoethane with phenol to form 2-phenoxyethanol. This is followed by the reaction of 2-phenoxyethanol with potassium tert-butoxide to form potassium 2-phenoxyethoxide. The final step involves the reaction of potassium 2-phenoxyethoxide with 1-bromo-2-ethoxybenzene to form 1-ethoxy-2-(2-phenoxyethoxy)benzene.
Scientific Research Applications
1-ethoxy-2-(2-phenoxyethoxy)benzene has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1-ethoxy-2-(2-phenoxyethoxy)benzene has been shown to have anticancer activity in vitro and in vivo, and has also been found to have potential as a neuroprotective agent.
properties
IUPAC Name |
1-ethoxy-2-(2-phenoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-17-15-10-6-7-11-16(15)19-13-12-18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFKKFXYEOZPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(cyclohexylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5197209.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-fluoro-1H-indole-2-carboxamide](/img/structure/B5197220.png)
![4-[(2-methyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5197234.png)







![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5197317.png)
